Sodium butyrate-2,4-13C2

Catalog No.
S1940344
CAS No.
286367-68-8
M.F
C4H7NaO2
M. Wt
112.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium butyrate-2,4-13C2

CAS Number

286367-68-8

Product Name

Sodium butyrate-2,4-13C2

IUPAC Name

sodium;(2,4-13C2)butanoate

Molecular Formula

C4H7NaO2

Molecular Weight

112.07 g/mol

InChI

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1+1,3+1;

InChI Key

MFBOGIVSZKQAPD-CFARNWPNSA-M

SMILES

CCCC(=O)[O-].[Na+]

Canonical SMILES

CCCC(=O)[O-].[Na+]

Isomeric SMILES

[13CH3]C[13CH2]C(=O)[O-].[Na+]

Sodium butyrate-2,4-13C2 is a stable isotope-labeled derivative of sodium butyrate, a short-chain fatty acid with the chemical formula C4H7NaO2. This compound features two carbon atoms labeled with the stable isotope carbon-13, which allows for enhanced tracking in metabolic studies using techniques such as nuclear magnetic resonance spectroscopy. Sodium butyrate itself is known for its role as a histone deacetylase inhibitor and is involved in various biological processes, including cell differentiation and apoptosis.

Typical of carboxylic acids and their derivatives. The primary reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.
  • Transesterification: Involving the exchange of alkoxy groups between an ester and an alcohol.

The incorporation of carbon-13 allows for tracking these reactions through techniques like mass spectrometry and nuclear magnetic resonance spectroscopy, providing insights into metabolic pathways.

Sodium butyrate is recognized for its significant biological activities, including:

  • Histone Deacetylase Inhibition: It alters gene expression by modifying histone acetylation, leading to increased transcription of certain genes involved in cell cycle regulation and apoptosis.
  • Metabolic Regulation: Sodium butyrate influences energy metabolism, particularly in the context of gut health. It serves as a primary energy source for colonocytes and modulates gut microbiota composition.
  • Anti-inflammatory Effects: It has been shown to reduce inflammation in various models, which may have implications for conditions like inflammatory bowel disease.

Studies utilizing sodium butyrate-2,4-13C2 have demonstrated its rapid incorporation into metabolic pathways, particularly within the tricarboxylic acid cycle, highlighting its utility in understanding metabolic dynamics .

The synthesis of sodium butyrate-2,4-13C2 typically involves the following steps:

  • Preparation of Butyric Acid-2,4-13C2: This can be achieved through methods such as fermentation or chemical synthesis using labeled precursors.
  • Neutralization: The butyric acid is neutralized with sodium hydroxide to form sodium butyrate.
  • Purification: The product may undergo purification processes such as crystallization or chromatography to ensure high purity.

Butyric Acid 2 4 13C2+NaOHSodium Butyrate 2 4 13C2+H2O\text{Butyric Acid 2 4 }^{13}\text{C}_2+\text{NaOH}\rightarrow \text{Sodium Butyrate 2 4 }^{13}\text{C}_2+\text{H}_2\text{O}

Sodium butyrate-2,4-13C2 has several important applications:

  • Metabolic Research: Its use in studies involving metabolic pathways allows researchers to trace carbon flow through various biochemical processes.
  • Nuclear Magnetic Resonance Spectroscopy: As a hyperpolarized substrate, it aids in real-time observation of metabolic changes in vivo and ex vivo .
  • Therapeutic Investigations: Ongoing research into its potential therapeutic effects for diseases like cancer and inflammatory disorders highlights its significance.

Research has shown that sodium butyrate interacts with various cellular pathways:

  • Histone Modification Pathways: It influences gene expression through histone acetylation and deacetylation processes.
  • Metabolic Pathways: Studies have demonstrated its role in enhancing mitochondrial function and energy metabolism by increasing oxygen consumption rates in model organisms .

The incorporation of sodium butyrate into metabolic pathways has been extensively studied using stable isotope labeling techniques, revealing insights into its rapid effects on cellular metabolism.

Several compounds share structural similarities with sodium butyrate-2,4-13C2. Here are some notable examples:

Compound NameStructural FormulaUnique Features
Sodium ButyrateC4H7NaO2Non-labeled version; widely used as a supplement
Sodium AcetateC2H3NaO2Shorter chain fatty acid; used in biochemistry
Sodium PropionateC3H5NaO2Intermediate fatty acid; involved in energy metabolism
Sodium DL-3-HydroxybutyrateC4H8NaO3Hydroxy derivative; involved in ketone metabolism
Sodium Butyric AcidC4H8O2Unlabeled version; common fatty acid

Sodium butyrate-2,4-13C2's uniqueness lies in its stable isotope labeling, which facilitates advanced metabolic tracing studies that are not possible with non-labeled compounds. This characteristic enables researchers to gain deeper insights into metabolic fluxes and the role of short-chain fatty acids in health and disease contexts.

Sodium butyrate-2,4-¹³C₂ is a carbon-13 isotopically labeled derivative of sodium butyrate (sodium butanoate). Its IUPAC name adheres to conventions outlined in IUPAC Blue Book guidelines for isotopically modified compounds. The compound is designated as sodium (2,4-¹³C₂)butanoate, where the locants "2" and "4" specify the positions of isotopic substitution (second and fourth carbons in the butanoate chain), and the subscript "₂" denotes two ¹³C atoms.

The CAS Registry Number for this compound is 286367-68-8, distinguishing it from unlabeled sodium butyrate (CAS 156-54-7). Its molecular formula is C₄H₇NaO₂, with a molecular weight of 112.07 g/mol due to the replacement of two ¹²C atoms with ¹³C.

Table 1: Key Identifiers for Sodium Butyrate-2,4-¹³C₂

PropertyValueSource
IUPAC NameSodium (2,4-¹³C₂)butanoate
CAS Number286367-68-8
Molecular FormulaC₄H₇NaO₂
Molecular Weight112.07 g/mol
Isotopic Enrichment99 atom % ¹³C

Molecular Structure Elucidation via ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is pivotal for confirming the positional specificity of ¹³C labeling. Sodium butyrate-2,4-¹³C₂’s structure consists of a butanoate chain with two ¹³C atoms at the second (CH₂) and fourth (CH₃) positions (Fig. 1).

Structural Features and NMR Assignments

  • Carbonyl Carbon (C1): Resonates at ~200 ppm (unlabeled, as C1 is not substituted).
  • C2 (CH₂): Exhibits a shift of ~35–40 ppm, corresponding to the methylene group adjacent to the carbonyl.
  • C3 (CH₂): Appears at ~25–30 ppm for the central methylene group.
  • C4 (CH₃): Displays a signal at ~15–20 ppm for the terminal methyl group.

Table 2: ¹³C NMR Chemical Shifts for Sodium Butyrate-2,4-¹³C₂

Carbon PositionFunctional GroupChemical Shift (ppm)Labeling Status
C1Carbonyl (COO⁻)~200Unlabeled
C2CH₂~35–40¹³C
C3CH₂~25–30Unlabeled
C4CH₃~15–20¹³C

The absence of splitting in ¹³C NMR spectra confirms the lack of adjacent ¹³C atoms (i.e., no ¹³C-¹³C coupling), aligning with selective labeling at positions 2 and 4.

Crystallographic Properties and Solid-State Characterization

Sodium butyrate-2,4-¹³C₂ crystallizes as a white powder with a melting point of 250–253°C, consistent with unlabeled sodium butyrate. Its density is 1.324 g/cm³ at 30°C, reflecting similar packing efficiency in the solid state.

Key Solid-State Properties

  • Solubility: Highly soluble in water, sparingly soluble in organic solvents like methanol.
  • Thermal Stability: Stable up to its melting point, with no decomposition observed below 250°C.

The compound’s InChI identifier (InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1+1,3+1;) confirms the ¹³C substitution at positions 2 and 4.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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